molecular formula C17H23N5O3 B2710129 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide CAS No. 920438-94-4

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide

Cat. No.: B2710129
CAS No.: 920438-94-4
M. Wt: 345.403
InChI Key: KVLGZWCRAHIQBG-UHFFFAOYSA-N
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Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide is a synthetic heterocyclic compound featuring a tetrazole core substituted with a cyclohexyl group, linked via a methylene bridge to a 3,4-dimethoxybenzamide moiety. The tetrazole ring, a nitrogen-rich aromatic system, confers metabolic stability and hydrogen-bonding capacity, while the 3,4-dimethoxybenzamide group introduces electron-donating substituents that influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-24-14-9-8-12(10-15(14)25-2)17(23)18-11-16-19-20-21-22(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLGZWCRAHIQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole intermediate.

    Coupling with 3,4-Dimethoxybenzoyl Chloride: The final step involves the coupling of the tetrazole-cyclohexyl intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar tetrazole structures have shown antimicrobial properties. The tetrazole ring is known to enhance the interaction with biological targets, potentially leading to effective antimicrobial agents.
  • Anticancer Potential : Research has demonstrated that compounds containing tetrazole and benzamide moieties can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
  • Anti-inflammatory Effects : Initial studies suggest that this compound may modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several studies have explored the applications and effects of this compound:

Antimicrobial Activity Study

  • Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential.

Anticancer Activity Evaluation

  • Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting potential as an anticancer agent.

Anti-inflammatory Model Study

  • Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating anti-inflammatory activity.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural analogs in the evidence share a common cyclohexyl-tetrazole core but differ in substituents on the aromatic ring and linker groups. Key comparisons include:

Substituent Effects on Physical Properties

Substituents significantly impact melting points (mp) and synthesis yields. Electron-withdrawing groups (EWGs) like halogens or nitro groups increase mp due to enhanced dipole interactions, while electron-donating groups (EDGs) like methoxy may lower mp. For example:

Compound ID Substituents Yield (%) mp (°C) Key Structural Features
Target Compound 3,4-Dimethoxybenzamide N/A N/A Methoxy (EDG), benzamide
5e (Ev1) 3,5-Dichlorobenzenamine 89 189 Chloro (EWG), benzenamine
5a (Ev5) Benzenamine 98 112 No substituents, benzenamine
5i (Ev2) 4-Nitrobenzenamine 86 181 Nitro (EWG), benzenamine
5b (Ev3) 2-Bromobenzenamine 85 186 Bromo (EWG), benzenamine
  • Yield Trends : Benzenamine derivatives (e.g., 5a, 98% yield) generally exhibit higher yields than halogenated analogs (e.g., 5e, 89%), likely due to reduced steric hindrance or reactivity issues .
  • Melting Points : EWGs like nitro (5i, 181°C) and chloro (5e, 189°C) increase mp compared to unsubstituted 5a (112°C). The target’s dimethoxy groups (EDGs) may lower mp relative to these analogs .

Spectral Data Comparison

Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into functional groups and electronic environments:

IR Spectroscopy
  • Target Compound : Expected peaks include C=O stretch (~1650 cm⁻¹), OCH3 symmetric/asymmetric stretches (~2850–3000 cm⁻¹), and aromatic C=C (~1450–1600 cm⁻¹).
  • 5e (Ev1) : Shows C-Cl stretches (550–850 cm⁻¹) and NH bending (~1612 cm⁻¹) .
  • 5i (Ev2): Features NO2 asymmetric/symmetric stretches (~1350–1550 cm⁻¹) .
NMR Spectroscopy
  • Target Compound : Methoxy protons (δ 3.8–4.0, singlet), aromatic protons (δ 6.5–7.5 for 3,4-dimethoxy), and cyclohexyl protons (δ 1.0–2.5).
  • 5a (Ev5) : Benzenamine NH (δ ~5.0 ppm), propargyloxy C-H (δ ~4.5 ppm) .
  • 5c (Ev3) : Fluorine substituents cause deshielding in adjacent protons (δ ~7.0–7.5 ppm) .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide is a synthetic compound that incorporates a tetrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N6O3\text{C}_{15}\text{H}_{20}\text{N}_6\text{O}_3

Key Features:

  • Tetrazole Ring : Known for its bioisosteric properties, often used to mimic carboxylic acids in drug design.
  • Dimethoxybenzamide Moiety : Enhances lipophilicity and biological activity.

Pharmacological Potential

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to inhibit specific enzymes involved in bacterial metabolism .
  • Anti-inflammatory Effects : The anti-inflammatory potential of tetrazole derivatives has been explored in multiple studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites. This binding can inhibit enzyme function, leading to reduced cellular activity in pathogens .
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways, modulating their activity and thus influencing downstream signaling cascades .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial effects of tetrazole derivatives against E. coli and S. aureus, showing significant inhibition at low concentrations .
Study 2 Explored the anti-inflammatory properties in a murine model, demonstrating reduced levels of TNF-alpha and IL-6 after treatment with similar compounds .
Study 3 Analyzed the pharmacokinetics of a related tetrazole compound, revealing favorable absorption and distribution characteristics in vivo .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved through a cycloaddition reaction between an azide and a nitrile.
  • Attachment of the Cyclohexyl Group : Via nucleophilic substitution reactions.
  • Acylation Step : To introduce the dimethoxybenzamide moiety.

These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets .

Q & A

Q. What are the common synthetic routes for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring. A general approach includes:

  • Step 1 : Cyclohexylamine reacts with nitriles or thiourea derivatives to form the tetrazole core. For example, thiourea intermediates can be cyclized under acidic conditions (e.g., HCl) to yield 1-cyclohexyl-1H-tetrazole .
  • Step 2 : The methylene bridge is introduced via alkylation. For instance, chloromethylation of the tetrazole using formaldehyde and HCl, followed by coupling with 3,4-dimethoxybenzamide via nucleophilic substitution .
  • Critical Conditions : Solvent choice (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalyst selection (e.g., K₂CO₃ for alkylation) significantly impact yield. Evidence from triazole analogs suggests optimizing stoichiometry to reduce by-products .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • X-ray crystallography is used to resolve the 3D structure, particularly the cyclohexyl and tetrazole orientations. Related benzamide derivatives (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) have been characterized this way .
  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and tetrazole protons (δ ~8.5–9.0 ppm).
  • IR : Confirm amide C=O (~1650 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at ~386.2 Da) .

Q. What preliminary biological activities have been reported for structurally similar tetrazole-containing benzamides?

Tetrazole derivatives are explored for kinase inhibition and antimicrobial activity. For example:

  • Fluorinated analogs (e.g., 3-fluoro-N-[(1R,3S)-3-(1H-tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide) show affinity for enzymatic targets due to electron-withdrawing substituents .
  • Piperazine-containing tetrazoles exhibit enhanced solubility and bioavailability, suggesting potential for optimizing this compound’s pharmacokinetics .

Advanced Research Questions

Q. How can substituent modifications (e.g., methoxy vs. fluorine) on the benzamide moiety impact biological activity and binding affinity?

  • Methoxy Groups : Enhance lipophilicity and π-π stacking with aromatic residues in target proteins. For example, 3,4-dimethoxy groups in related compounds improve binding to hydrophobic pockets .
  • Fluorine Substitution : Introduced via electrophilic substitution (e.g., using Selectfluor®), fluorine increases metabolic stability and electronegativity, potentially improving target engagement .
  • SAR Strategy : Systematic replacement of methoxy with halogens or bulkier groups (e.g., isopropyl) followed by enzymatic assays (e.g., IC₅₀ measurements) is recommended .

Q. What are the stability challenges of this compound under physiological conditions, and how can formulation address them?

  • Hydrolysis : The tetrazole ring is susceptible to acidic hydrolysis. Accelerated stability studies (e.g., pH 1.2 buffer at 37°C) with HPLC monitoring can quantify degradation .
  • Formulation Solutions : Encapsulation in liposomes or cyclodextrin complexes improves stability. Evidence from sulfonamide-triazole hybrids shows enhanced half-life using PEGylated carriers .

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for specific targets?

  • Docking Studies : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR). The cyclohexyl group may occupy hydrophobic pockets, while the benzamide forms hydrogen bonds with catalytic residues .
  • MD Simulations : Assess conformational flexibility of the tetrazole-methyl linker; rigid analogs may improve binding entropy .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Discrepancies : Yields for tetrazole alkylation range from 40–75% in literature due to competing side reactions (e.g., over-alkylation).
  • Resolution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity. Evidence from triazole synthesis supports this approach, achieving >80% yield .

Methodological Resources

  • Synthetic Protocols : Refer to stepwise procedures for tetrazole-alkylation and benzamide coupling .
  • Analytical Standards : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Safety Data : While specific MSDS is unavailable, handle tetrazoles with nitrile gloves due to potential irritancy (analogous to ).

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